molecular formula C18H18F3N3O5 B2579421 4-(3-(Trifluoromethyl)phenyl)-4-(3,4,5-trimethoxybenzoyl)semicarbazide CAS No. 905432-90-8

4-(3-(Trifluoromethyl)phenyl)-4-(3,4,5-trimethoxybenzoyl)semicarbazide

Cat. No.: B2579421
CAS No.: 905432-90-8
M. Wt: 413.353
InChI Key: PQRBBRXZAOWOBC-UHFFFAOYSA-N
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Description

4-(3-(Trifluoromethyl)phenyl)-4-(3,4,5-trimethoxybenzoyl)semicarbazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a phenyl ring and a trimethoxybenzoyl group attached to a semicarbazide moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Trifluoromethyl)phenyl)-4-(3,4,5-trimethoxybenzoyl)semicarbazide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 3-(Trifluoromethyl)aniline and 3,4,5-Trimethoxybenzoyl chloride. These intermediates are then reacted under controlled conditions to form the final product.

  • Step 1: Preparation of 3-(Trifluoromethyl)aniline

    • React 3-(Trifluoromethyl)nitrobenzene with a reducing agent like iron powder in the presence of hydrochloric acid to obtain 3-(Trifluoromethyl)aniline.
    • Reaction conditions: Reflux at 80-90°C for several hours.
  • Step 2: Preparation of 3,4,5-Trimethoxybenzoyl chloride

    • React 3,4,5-Trimethoxybenzoic acid with thionyl chloride to form 3,4,5-Trimethoxybenzoyl chloride.
    • Reaction conditions: Reflux at 60-70°C for 2-3 hours.
  • Step 3: Formation of this compound

    • React 3-(Trifluoromethyl)aniline with 3,4,5-Trimethoxybenzoyl chloride in the presence of a base like triethylamine to form the final compound.
    • Reaction conditions: Stirring at room temperature for 12-24 hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Trifluoromethyl)phenyl)-4-(3,4,5-trimethoxybenzoyl)semicarbazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, reflux at 70-80°C.

    Reduction: Sodium borohydride in methanol, room temperature.

    Substitution: Nucleophilic substitution with sodium methoxide in methanol, reflux at 60-70°C.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

4-(3-(Trifluoromethyl)phenyl)-4-(3,4,5-trimethoxybenzoyl)semicarbazide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-(Trifluoromethyl)phenyl)-4-(3,4,5-trimethoxybenzoyl)semicarbazide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, alter signal transduction pathways, or modulate gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(Trifluoromethyl)phenyl)-4-(3,4,5-trimethoxybenzoyl)hydrazine
  • 4-(3-(Trifluoromethyl)phenyl)-4-(3,4,5-trimethoxybenzoyl)urea
  • 4-(3-(Trifluoromethyl)phenyl)-4-(3,4,5-trimethoxybenzoyl)thiosemicarbazide

Uniqueness

4-(3-(Trifluoromethyl)phenyl)-4-(3,4,5-trimethoxybenzoyl)semicarbazide is unique due to the presence of both trifluoromethyl and trimethoxybenzoyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 4-(3-(Trifluoromethyl)phenyl)-4-(3,4,5-trimethoxybenzoyl)semicarbazide (CAS Number: 1351664-66-8) is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H26F3N3O6
  • Molecular Weight : 485.4 g/mol
  • IUPAC Name : this compound

The compound features a trifluoromethyl group and a trimethoxybenzoyl moiety, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines. It is believed to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
  • Case Study : In vitro studies demonstrated that the compound significantly reduced cell viability in HeLa and MCF-7 cancer cell lines. The IC50 values were found to be in the low micromolar range, indicating potent anticancer activity .

Antimicrobial Activity

  • Evaluation : The compound was tested against a panel of bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Results : The results indicated that it possesses moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested .

Anti-inflammatory Effects

  • Mechanism : The anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
  • Research Findings : In animal models of inflammation, the compound showed a significant reduction in edema and inflammatory markers when administered .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the phenyl ring and the benzoyl moiety can significantly affect the biological activity:

  • Trifluoromethyl Group : Enhances lipophilicity and may improve cellular uptake.
  • Trimethoxy Substituents : Contribute to increased binding affinity for biological targets due to electron-donating effects.

Data Table of Biological Activities

Activity TypeTest MethodCell Line/OrganismIC50/MIC (µg/mL)Reference
AnticancerMTT AssayHeLa5.0
MCF-77.0
AntimicrobialBroth MicrodilutionE. coli64
S. aureus32
Anti-inflammatoryEdema ModelRat ModelN/A

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]-3-[(3,4,5-trimethoxybenzoyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O5/c1-27-13-7-10(8-14(28-2)15(13)29-3)16(25)23-24-17(26)22-12-6-4-5-11(9-12)18(19,20)21/h4-9H,1-3H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRBBRXZAOWOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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